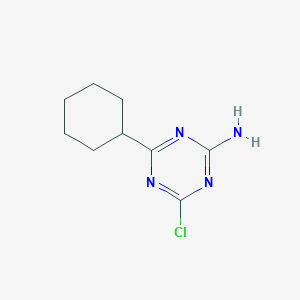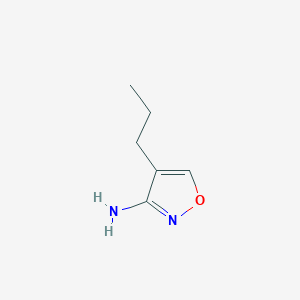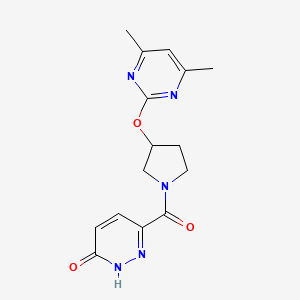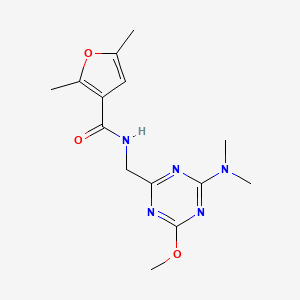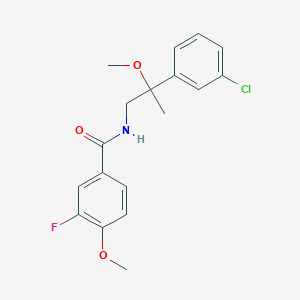
N-(2-(3-chlorophenyl)-2-methoxypropyl)-3-fluoro-4-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(3-chlorophenyl)-2-methoxypropyl)-3-fluoro-4-methoxybenzamide, commonly known as LSN 3213128, is a chemical compound that has been recently developed as a potential drug candidate for the treatment of various diseases. This compound belongs to the class of benzamides, which are known to have a wide range of biological activities.
科学的研究の応用
Organic Synthesis and Catalysis
Research on compounds with structural similarities to "N-(2-(3-chlorophenyl)-2-methoxypropyl)-3-fluoro-4-methoxybenzamide" includes the development of catalysts for alcohol oxidation. For instance, derivatives of N-isopropyliodobenzamides have been evaluated for their reactivity in the oxidation of benzhydrol to benzophenone, highlighting the role of substituent effects on catalytic efficiency and environmental benignity (Yakura et al., 2018).
Pharmacology and Receptor Studies
In pharmacological research, derivatives similar to the compound of interest have been utilized as probes for studying receptor densities, such as dopamine D(4) receptors in the rat striatum. This approach allows for direct determination of receptor densities, offering a foundation for understanding receptor distribution and function (Colabufo et al., 2001).
Corrosion Inhibition
Methoxy-substituted benzamidine derivatives have been investigated for their effectiveness as corrosion inhibitors for carbon steel in hydrochloric acid medium. These studies provide valuable information on the potential applications of such compounds in protecting metals from corrosion, emphasizing the importance of molecular structure on inhibition efficiency (Fouda et al., 2020).
Biochemical Studies
Biochemical applications include the study of O-demethylase activity in bacteria, with research showing that compounds with methoxy groups, including fluoroanisoles, can be substrates for enzymes involved in O-demethylase activity. This research provides insights into microbial metabolism and potential applications in bioremediation or biochemical synthesis (Stupperich et al., 1996).
Environmental and Analytical Chemistry
In environmental and analytical chemistry, studies focus on the detection and analysis of environmental phenols, including those structurally related to "this compound." These analyses are crucial for understanding human exposure to various environmental contaminants and assessing their potential risks (Ye et al., 2008).
作用機序
Mode of Action
Without specific information on the compound’s targets, it’s challenging to provide a detailed explanation of its mode of action. Based on its structural similarity to other indole derivatives, it may bind to its targets and modulate their activity .
Biochemical Pathways
Indole derivatives, which share some structural similarities with this compound, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect a wide range of biochemical pathways.
Pharmacokinetics
Its predicted properties include a boiling point of 4232±450 °C and a density of 1273±006 g/cm3 . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
As an indole derivative, it may have a broad spectrum of biological activities , but specific effects depend on its exact targets and mode of action.
特性
IUPAC Name |
N-[2-(3-chlorophenyl)-2-methoxypropyl]-3-fluoro-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClFNO3/c1-18(24-3,13-5-4-6-14(19)10-13)11-21-17(22)12-7-8-16(23-2)15(20)9-12/h4-10H,11H2,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEZVIPKYEZCFRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC(=C(C=C1)OC)F)(C2=CC(=CC=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
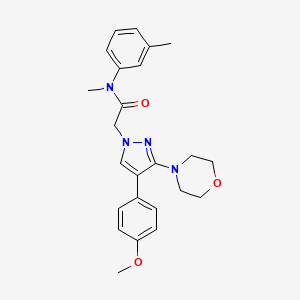
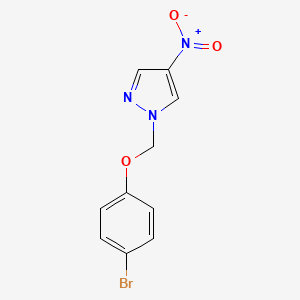
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3,4-difluorophenyl)oxalamide](/img/structure/B2800329.png)

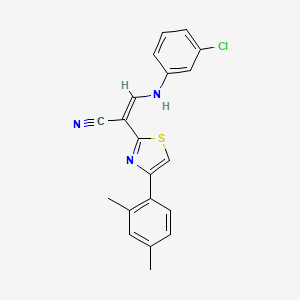
![2-methyl-3-[piperidin-1-yl(pyridin-2-yl)methyl]-1H-indole](/img/structure/B2800334.png)
![Tert-butyl N-[(1S,2R,4R)-2-azido-1-bicyclo[2.2.1]heptanyl]carbamate](/img/structure/B2800335.png)
![N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-4-(azepan-1-ylsulfonyl)benzamide](/img/structure/B2800336.png)
